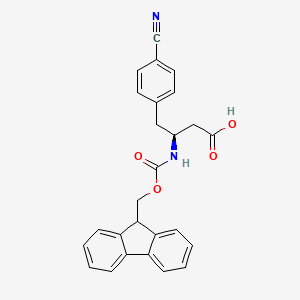

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid

Beschreibung

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling controlled peptide chain elongation. The 4-cyanophenyl substituent on the butanoic acid backbone introduces steric and electronic effects that influence solubility, reactivity, and downstream applications. This compound is critical in synthesizing peptides with tailored biophysical properties, particularly in drug discovery and biochemical research .

Eigenschaften

IUPAC Name |

(3S)-4-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c27-15-18-11-9-17(10-12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHSIHZGTLVMLZ-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C#N)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the FMOC group. This is achieved by reacting the amino acid with FMOC chloride in the presence of a base such as sodium carbonate.

Formation of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with a cyanophenyl halide under basic conditions.

Coupling Reaction: The final step involves coupling the protected amino acid derivative with the butanoic acid moiety. This is typically done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Cyanophenyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the butanoic acid moiety.

Reduction: Reduced forms of the cyanophenyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Industry: Used in the synthesis of complex organic molecules and materials science.

Wirkmechanismus

The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid involves its role as a protecting group in peptide synthesis. The FMOC group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The cyanophenyl group can participate in various chemical reactions, contributing to the compound’s versatility.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Structural Features

The primary structural variations among analogs of the target compound lie in the substituents on the phenyl ring and modifications to the amino acid backbone. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-cyanophenyl)butanoic acid, a compound featuring a fluorenylmethoxycarbonyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorenyl group, a methoxycarbonyl moiety, and an amino group attached to a butanoic acid backbone. This unique arrangement suggests potential interactions with various biological targets.

Chemical Formula : C₁₉H₁₈N₂O₄

Molecular Weight : 342.36 g/mol

CAS Number : 270063-43-9

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Derivatives of fluorenone have shown promise against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural modifications in the fluorenone derivatives can enhance their antimicrobial efficacy.

- Antitumor Properties : Some fluorenone derivatives act as inhibitors of type I topoisomerase, suggesting potential applications in cancer therapy . The introduction of different side chains has been shown to influence antiproliferative activity significantly.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on key enzymes involved in bacterial cell wall synthesis, particularly InhA in Mycobacterium tuberculosis . This pathway is crucial for the survival of mycobacteria, making it a target for antitubercular drugs.

Antimicrobial Studies

A study involving the synthesis of various fluorenone derivatives demonstrated that specific modifications could lead to enhanced antimicrobial activity. For instance, compounds with electron-withdrawing groups exhibited improved efficacy against biofilm-forming bacteria .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 10 µg/mL |

| Compound B | S. aureus | 5 µg/mL |

| Compound C | Pseudomonas aeruginosa | 15 µg/mL |

Antitumor Activity

The antiproliferative effects of fluorenone derivatives have been evaluated in vitro against various cancer cell lines. Notably, compounds were found to inhibit cell growth through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) studies indicated that linear alkyl substituents significantly enhance the activity compared to branched ones .

The proposed mechanism of action for this compound involves:

- Interaction with Enzymes : The compound may bind to active sites of enzymes involved in fatty acid biosynthesis, disrupting essential metabolic pathways in bacteria .

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Traditional Method | Optimized Method | Reference |

|---|---|---|---|

| Reaction Time | 24 hours | 0.5–2 hours (microwave) | |

| Yield Improvement | Baseline | +15–20% | |

| Racemization Control | Moderate (HATU) | High (EDCI/HOBt) |

Basic: Which analytical methods validate purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, DMSO-d₆) confirms regiochemistry; C NMR verifies carbonyl and cyano groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

- Mass Spectrometry : HRMS matches theoretical molecular weight (e.g., C₂₅H₂₃N₂O₄: calculated 415.1654, observed 415.1656) .

Advanced: How to resolve contradictions in solubility data across studies?

Answer:

Discrepancies arise from solvent polarity, temperature, and storage conditions:

- Polar Solvents : DMSO or DMF enhances solubility (>50 mg/mL), while aqueous buffers (pH 7.4) show limited solubility (<1 mg/mL) .

- Storage Impact : Prolonged exposure to moisture reduces solubility due to hydrolysis of the Fmoc group; store desiccated at –20°C .

- Empirical Testing : Use dynamic light scattering (DLS) to quantify aggregation in real-time .

Basic: What safety precautions are critical during handling?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335) .

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced: How to mitigate racemization during Fmoc deprotection?

Answer:

- Low-Temperature Deprotection : Use 20% piperidine in DMF at 4°C to minimize base-induced racemization .

- Short Reaction Times : Limit deprotection to 10–15 minutes .

- Chiral HPLC Monitoring : Track enantiomeric excess (ee) post-deprotection; target >98% ee .

Basic: What are common purification challenges and solutions?

Answer:

- Byproduct Removal : Silica gel chromatography separates unreacted Fmoc precursors (Rf = 0.3 vs. 0.5 for product) .

- Solvent Traces : Lyophilization or rotary evaporation under high vacuum removes residual DMF/DCM .

- Scale-Up Issues : Preparative HPLC with gradient elution (5→95% acetonitrile) ensures consistency at >100 mg scale .

Advanced: How to analyze and identify synthetic byproducts?

Answer:

- LC-MS/MS : Detects hydrolysis byproducts (e.g., free carboxylic acid, m/z 297.1) or truncated peptides .

- NMR Spin-Saturation Transfer : Identifies diastereomers from racemization .

- Theoretical Modeling : DFT calculations predict side-reaction pathways (e.g., cyano group reduction) .

Basic: What storage conditions ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent Fmoc group degradation .

- Desiccant : Include silica gel packs to mitigate hydrolysis .

- Light Protection : Amber vials prevent UV-induced decomposition .

Advanced: How to study interactions with biological targets (e.g., enzymes)?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (Kd) to proteases or receptors; typical Kd = 10–100 µM .

- Fluorescence Quenching : Monitor Trp/Tyr residues in enzymes upon ligand binding .

- Molecular Docking : Use AutoDock Vina to predict binding poses with catalytic sites (e.g., SARS-CoV-2 main protease) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.